5-Apdu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminopropyl)-2’-deoxyuridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of 2’-deoxyuridine, where an aminopropyl group is attached to the fifth carbon of the uracil ring. This modification imparts distinct chemical and biological properties to the molecule, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2’-deoxyuridine typically involves the modification of 2’-deoxyuridine through a series of chemical reactions. One common method includes the introduction of the aminopropyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Aminopropyl)-2’-deoxyuridine can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to yield different amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminopropyl group can yield amine oxides, while substitution reactions can produce a variety of substituted nucleosides with different functional groups.
Scientific Research Applications
5-(3-Aminopropyl)-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is employed in studies involving DNA-protein interactions and the development of nucleic acid-based probes.
Industry: The compound is used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The aminopropyl group can interact with various molecular targets, including enzymes involved in nucleic acid metabolism, thereby influencing cellular processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: The parent compound without the aminopropyl modification.
5-Bromo-2’-deoxyuridine: A brominated derivative used in DNA labeling and cancer research.
5-Fluoro-2’-deoxyuridine: A fluorinated analog with applications in cancer therapy.
Uniqueness
5-(3-Aminopropyl)-2’-deoxyuridine is unique due to the presence of the aminopropyl group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with molecular targets and enhances the compound’s utility in various research applications.
Properties
CAS No. |
118573-62-9 |
---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
5-(3-aminopropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
XSQLSBQNMAQBSL-IVZWLZJFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
118573-62-9 | |
Synonyms |
2'-deoxy-5-(3-aminopropyl)uridine 5-(3-aminopropyl)-2'-deoxyuridine 5-APDU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.